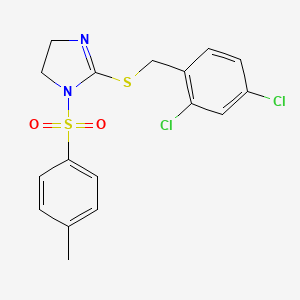

2-((2,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((2,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorobenzyl group, a tosyl group, and a dihydroimidazole ring, making it a subject of interest in medicinal chemistry and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole typically involves multiple steps:

Formation of the Imidazole Ring: The initial step involves the synthesis of the imidazole ring. This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of the Tosyl Group: The tosyl group is introduced by reacting the imidazole derivative with tosyl chloride in the presence of a base such as pyridine or triethylamine.

Attachment of the Dichlorobenzyl Group: The final step involves the nucleophilic substitution reaction where the tosylated imidazole is reacted with 2,4-dichlorobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-((2,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or the dichlorobenzyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, which can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, sodium hydride, dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-((2,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the presence of the dichlorobenzyl group, which is known for its antibacterial properties.

Biological Studies: It is used in studies involving enzyme inhibition, particularly targeting enzymes that interact with the imidazole ring.

Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 2-((2,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole involves its interaction with biological targets such as enzymes and receptors. The dichlorobenzyl group can interact with microbial cell membranes, disrupting their function and leading to antimicrobial effects. The imidazole ring can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-((2,4-dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno(2,3-d)pyrimidin-4(3H)-one

- 2-((3,4-dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno(2,3-d)pyrimidin-4(3H)-one

- 2-((2,6-dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno(2,3-d)pyrimidin-4(3H)-one

Uniqueness

2-((2,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorobenzyl and tosyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Actividad Biológica

2-((2,4-Dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a synthetic compound notable for its diverse biological activities, particularly in antimicrobial applications. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes:

- Dichlorobenzyl group : Contributes to its antimicrobial properties.

- Tosyl group : Enhances reactivity and stability.

- Dihydroimidazole ring : A core structure known for its versatility in biological interactions.

The chemical formula is C17H16Cl2N2O2S2 with a CAS number of 868219-09-4.

The biological activity of this compound primarily involves:

- Antimicrobial Activity : The compound disrupts microbial cell membranes and inhibits essential enzymes through binding interactions with the imidazole ring.

- Local Anesthetic Properties : It exhibits sodium channel blockade, contributing to its anesthetic effects.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial effects against various pathogens. For instance, it has shown efficacy against:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | Jain et al. |

| Escherichia coli | High | Sharma et al. |

| Klebsiella pneumoniae | Moderate | Sharma et al. |

Case Studies

- Jain et al. Study : This study evaluated the antimicrobial activity of imidazole derivatives, including our compound, against S. aureus and E. coli using the cylinder well diffusion method. Results indicated a significant reduction in bacterial growth compared to controls.

- Sharma et al. Study : The Kirby-Bauer disc diffusion method was used to assess the effectiveness against multiple strains, confirming the compound's potential as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile suggests that the compound maintains antimicrobial activity for a limited duration post-administration (approximately 5 to 10 minutes). This indicates a need for formulation strategies that can enhance its bioavailability and prolong its action.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : Achieved through the condensation of glyoxal, formaldehyde, and ammonia.

- Introduction of the Tosyl Group : Reacting the imidazole derivative with tosyl chloride in the presence of a base such as pyridine.

- Attachment of the Dichlorobenzyl Group : Conducted via nucleophilic substitution with 2,4-dichlorobenzyl chloride.

Applications in Medicinal Chemistry

The compound is being explored for various applications in medicinal chemistry:

- Antimicrobial Agent : Due to its effectiveness against bacteria and potential viruses.

- Enzyme Inhibition Studies : Targeting enzymes that interact with the imidazole ring for therapeutic interventions.

Q & A

Q. Basic: What are the common synthetic routes for preparing 2-((2,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole, and what challenges arise during optimization?

Methodological Answer:

The compound is synthesized via nucleophilic substitution or thiol-alkylation reactions. A typical route involves reacting 4,5-dihydro-1H-imidazole derivatives with 2,4-dichlorobenzyl thiol in the presence of a base (e.g., NaH) followed by tosylation using tosyl chloride . Challenges include:

- Regioselectivity : Competing reactions at the imidazole nitrogen require careful control of stoichiometry and temperature .

- Purification : Byproducts from incomplete tosylation or dichlorobenzylthio group attachment necessitate column chromatography or recrystallization .

- Yield Optimization : AI-driven retrosynthesis tools (e.g., Template_relevance models) predict feasible pathways by cross-referencing databases like Reaxys to prioritize high-yield steps .

Q. Advanced: How can crystallographic data resolve structural ambiguities in substituted imidazole derivatives like this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical for resolving bond-length discrepancies and confirming the stereochemistry of the tosyl and dichlorobenzylthio groups . Key steps:

- Data Collection : High-resolution (<1.0 Å) data at low temperatures (e.g., 100 K) minimize thermal motion artifacts.

- Twinned Data Handling : SHELXPRO interfaces with macromolecular refinement tools to deconvolute overlapping reflections in twinned crystals .

- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure accuracy, particularly for sulfur and chlorine atoms with high electron density .

Q. Advanced: How can researchers address contradictions in reported biological activities (e.g., TDAG8 agonism vs. cytotoxicity) for this compound?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles. A systematic approach includes:

- Dose-Response Studies : Establish EC50/IC50 curves in multiple cell lines (e.g., macrophages vs. T-cells) to differentiate target-specific effects .

- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., free thiols or des-tosylated intermediates) that may confound activity .

- Negative Controls : Use structurally similar but inactive analogs (e.g., 2-(2-thienyl)-4,5-dihydro-1H-imidazole) to isolate the contribution of the dichlorobenzylthio group .

Q. Basic: What analytical techniques are essential for characterizing purity and stability of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., imidazole C2 vs. C4 substitution) and detects residual solvents .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (<2 ppm error) validates molecular formula, critical for distinguishing isomers (e.g., Cl vs. Br substitutions) .

- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors hydrolytic degradation under accelerated stability conditions (40°C/75% RH) .

Q. Advanced: How do substituents (e.g., tosyl vs. benzyl groups) influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Electron-Withdrawing Effects : The tosyl group enhances electrophilicity at the imidazole ring, facilitating nucleophilic attacks in cross-coupling reactions .

- Biological Permeability : Comparative studies show the dichlorobenzylthio group increases logP (~2.1), enhancing membrane penetration but risking off-target interactions .

- SAR Studies : Replace the tosyl group with methylsulfonyl or acetyl variants to modulate solubility and TDAG8 binding affinity .

Q. Advanced: What computational methods predict the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

- DFT Calculations : Gaussian09 simulations optimize transition states for thiol-alkylation steps, predicting activation energies (±2 kcal/mol accuracy) .

- Molecular Docking : AutoDock Vina models TDAG8 binding, identifying key interactions (e.g., Cl-π stacking with Phe154) .

- Retrosynthesis AI : Platforms like Pistachio prioritize routes with minimal protecting groups by analyzing >10,000 imidazole-related reactions in Reaxys .

Propiedades

IUPAC Name |

2-[(2,4-dichlorophenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2S2/c1-12-2-6-15(7-3-12)25(22,23)21-9-8-20-17(21)24-11-13-4-5-14(18)10-16(13)19/h2-7,10H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJLEPQEQYXROD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.